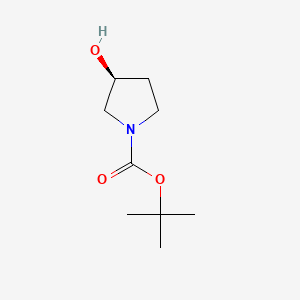

(S)-1-N-Boc-3-羟基吡咯烷

描述

(S)-1-N-Boc-3-hydroxypyrrolidine is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-1-N-Boc-3-hydroxypyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-N-Boc-3-hydroxypyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-N-Boc-3-hydroxypyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

醇盐阴离子触发基团迁移

该化合物已被用于研究诸如 N→O 叔丁氧羰基 (Boc) 迁移之类的机制,涉及碱生成的醇盐。这种迁移具有不寻常的九元环状过渡态,有助于我们理解有机化学中的分子内过程 (Xue 和 Silverman,2010)。

化学酶促合成

它已用于 N-Boc 保护化合物的化学酶促合成。例如,它参与了脂肪酶催化酰化的羟甲基吡咯烷的动力学拆分,这对于理解有机合成中的酶催化过程至关重要 (Haddad 和 Larchevéque,2005)。

整联蛋白抑制中的发现

已经对 3-羟基吡咯烷支架进行了研究,作为一类新的整联蛋白 α5β1 抑制剂,这对开发各种疾病的全身治疗非常重要 (Zischinsky 等人,2010)。

酶催化碳碳键合成

该化合物也已通过酶催化的 C-C 键合成制备。该方法在生物有机化学领域非常重要,特别是在复杂有机分子的合成中 (Humphrey 等人,2000)。

新型化合物类别

它已被用于创建新型的碳水化合物衍生多羟基化合物。这种方法涉及利用三氯化硼有效地裂解苄基醚和缩酮,这一过程对于开发新的合成方法至关重要 (Desvergnes、Vallée 和 Py,2008)。

正交保护高丝氨的发展

该化合物已应用于开发用于肽合成的正交保护高丝氨,这是肽化学和药物开发的一个重要方面 (Song 等人,2015)。

生物催化羟基化

已经探索了它的生物催化羟基化,提供了对非活化碳原子的区域和立体选择性羟基化的见解,这是绿色化学和生物催化中的一个关键方面 (Li 等人,2001)。

作用机制

Biochemical Pathways

These are sequences of chemical reactions that occur within a cell. A drug can affect a biochemical pathway by modulating the activity of one or more enzymes involved in the pathway. This can lead to changes in the production of metabolites, which can have various downstream effects .

Pharmacokinetics

This refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME). These processes determine the drug’s bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .

Result of Action

This refers to the molecular and cellular effects of the drug’s action. These effects can include changes in gene expression, protein activity, cell signaling, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug. These factors can include temperature, pH, the presence of other molecules, and more .

属性

IUPAC Name |

tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCBTRDHCDOPNY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357541 | |

| Record name | tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101469-92-5 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101469-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)

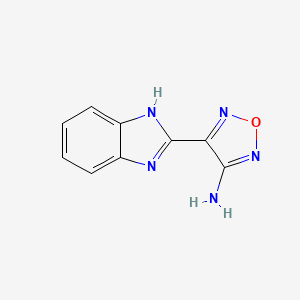

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

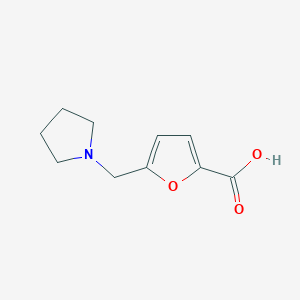

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)